



Application Notes: Quantitative Proteomics Using Stable Isotope Labeling with Aspartic Acid (Asp-SILAC)

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Compound of Interest		
Compound Name:	L-Aspartic acid-13C4,15N	
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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1] [2] Traditionally, SILAC experiments have predominantly utilized stable isotope-labeled arginine (Arg) and lysine (Lys) in combination with trypsin digestion. This approach ensures that most tryptic peptides contain a labeled amino acid, facilitating accurate quantification. However, this limits the analysis to peptides generated by trypsin cleavage. To expand the coverage of the proteome and explore different enzymatic digestion strategies, we present a modified SILAC workflow utilizing stable isotope-labeled aspartic acid (Asp).

This application note details an experimental workflow for quantitative proteomics using labeled aspartic acid, referred to as Asp-SILAC. This method involves the metabolic incorporation of a "heavy" stable isotope-labeled aspartic acid into one cell population and a "light" natural aspartic acid in a control population. For protein digestion, this workflow utilizes Endoproteinase Asp-N (AspN), a protease that specifically cleaves peptide bonds N-terminal to aspartic acid residues.[3][4][5][6][7][8] This approach provides a complementary dataset to traditional Arg/Lys-SILAC and can be particularly useful for studying proteins with a low abundance of arginine and lysine residues.

Target Audience



These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture, protein biochemistry, and mass spectrometry.

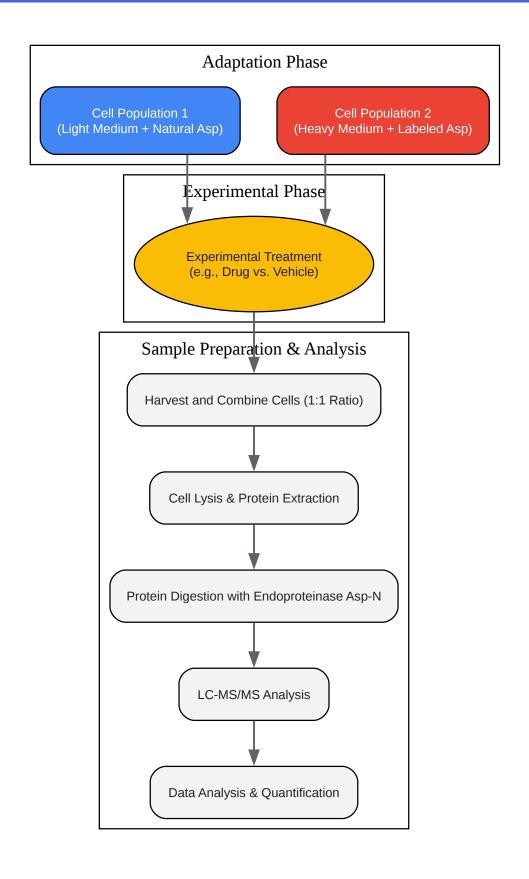
Experimental Workflow

The Asp-SILAC experimental workflow is comprised of two main phases: an adaptation phase and an experimental phase.[9]

- Adaptation Phase: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural (unlabeled) aspartic acid, while the other is grown in "heavy" medium where the natural aspartic acid is replaced with a stable isotope-labeled version (e.g., ¹³C₄, ¹⁵N₁-Aspartic Acid). The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.[10]
- Experimental Phase: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).
- Sample Preparation: After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on protein concentration. This early-stage mixing minimizes experimental variability.
- Protein Digestion: The combined protein lysate is then subjected to enzymatic digestion
 using Endoproteinase Asp-N. This protease cleaves proteins specifically at the N-terminal
 side of aspartic acid residues, generating peptides suitable for mass spectrometry analysis.
 A sequential digestion with AspN followed by another protease like Trypsin can also be
 performed to increase protein sequence coverage.[11]
- Mass Spectrometry and Data Analysis: The resulting peptide mixture is analyzed by highresolution LC-MS/MS. The mass difference between the "light" and "heavy" isotopic forms of the peptides allows for the relative quantification of protein abundance between the two experimental conditions.

Diagram: Asp-SILAC Experimental Workflow





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Caption: Asp-SILAC experimental workflow.



Detailed Experimental Protocols

- 1. Cell Culture and Metabolic Labeling
- Materials:
 - SILAC-grade DMEM or RPMI-1640 medium deficient in aspartic acid.
 - Dialyzed Fetal Bovine Serum (dFBS).
 - Natural L-Aspartic Acid ("Light").
 - Stable Isotope-Labeled L-Aspartic Acid ("Heavy"), e.g., ¹³C₄, ¹⁵N₁-L-Aspartic Acid.
 - Penicillin-Streptomycin solution.
 - Cell line of interest.
- Protocol:
 - Prepare "Light" and "Heavy" SILAC media by supplementing the aspartic acid-deficient medium with either natural L-Aspartic Acid or stable isotope-labeled L-Aspartic Acid to the desired final concentration. Also, add dFBS to a final concentration of 10% and Penicillin-Streptomycin.
 - Culture two separate populations of the chosen cell line in the "Light" and "Heavy" media, respectively.
 - Passage the cells for at least five cell doublings to ensure >95% incorporation of the labeled amino acid.
 - Verify the incorporation efficiency by analyzing a small aliquot of the "Heavy" labeled cells by mass spectrometry.
- 2. Cell Lysis and Protein Extraction
- Materials:



- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
- Cell scraper.
- Microcentrifuge.
- Protocol:
 - After the experimental treatment, wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
 - Incubate the lysate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the "Light" and "Heavy" lysates using a standard protein assay (e.g., BCA assay).
 - Combine the "Light" and "Heavy" lysates in a 1:1 protein ratio.
- 3. Protein Digestion with Endoproteinase Asp-N
- Materials:
 - Combined protein lysate.
 - Dithiothreitol (DTT).
 - Iodoacetamide (IAA).
 - Endoproteinase Asp-N (sequencing grade).
 - Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM Ammonium Bicarbonate, pH 7.8).
 [3]
- · Protocol:

Methodological & Application





- Reduction: Add DTT to the combined protein lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour.
- Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.
- Digestion: Dilute the sample with digestion buffer to reduce the concentration of any denaturants (e.g., urea, if used). Add Endoproteinase Asp-N at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).[4]
- Incubate the digestion mixture overnight (12-18 hours) at 37°C.[3][4]
- Optional Sequential Digestion: For increased sequence coverage, after the AspN digestion, the pH can be adjusted, and a second protease like Trypsin can be added for a subsequent digestion.[11]
- Stop the digestion by adding formic acid to a final concentration of 1%.
- 4. Mass Spectrometry and Data Analysis
- Protocol:
 - Desalt the digested peptides using a C18 StageTip or equivalent.
 - Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).
 - Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA)
 mode.
 - Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for peptide and protein identification and quantification.
 - The software will identify peptide pairs with a specific mass shift corresponding to the heavy and light forms of aspartic acid and calculate the heavy/light (H/L) ratio for each protein.



Data Presentation

Quantitative proteomics data should be summarized in a clear and structured table. The table should include essential information for each identified and quantified protein.

Table 1: Example of Quantitative Proteomics Data Table from an Asp-SILAC Experiment

Protein Accessio n	Gene Symbol	Protein Descripti on	H/L Ratio	Log2(H/L)	p-value	Regulatio n
P04637	TP53	Cellular tumor antigen p53	2.54	1.34	0.001	Upregulate d
P60709	ACTB	Actin, cytoplasmi c 1	1.02	0.03	0.89	Unchanged
Q06830	HSP90AA1	Heat shock protein HSP 90- alpha	0.45	-1.15	0.005	Downregul ated
P10636	GNB1	Guanine nucleotide- binding protein G(I)/G(S)/ G(T) subunit beta-1	2.11	1.08	0.012	Upregulate d
P62258	RPLP0	60S acidic ribosomal protein P0	0.98	-0.03	0.92	Unchanged

Table Column Descriptions:



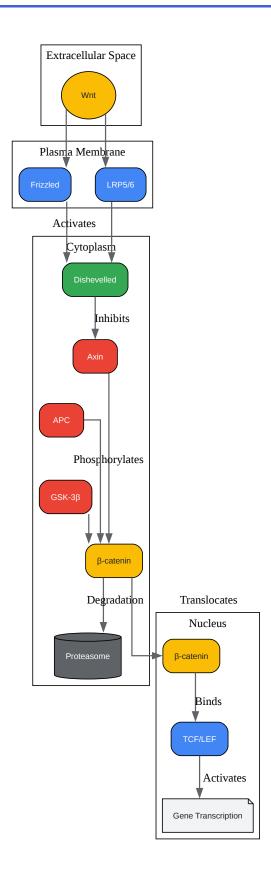
- Protein Accession: Unique identifier for the protein (e.g., UniProt accession).
- Gene Symbol: The official gene symbol for the protein.
- Protein Description: A brief description of the protein's function.
- H/L Ratio: The ratio of the abundance of the heavy-labeled protein to the light-labeled protein.
- Log2(H/L): The log2 transformation of the H/L ratio, which is useful for visualizing up- and downregulation symmetrically around zero.
- p-value: The statistical significance of the change in protein abundance.
- Regulation: A qualitative assessment of the change (e.g., Upregulated, Downregulated, Unchanged).

Signaling Pathway Visualization: Wnt Signaling

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, including cancer.[12][13][14] [15] SILAC-based proteomics is a powerful tool to study the dynamic changes in protein expression and post-translational modifications within this pathway upon stimulation.

Diagram: Wnt Signaling Pathway





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Caption: Canonical Wnt signaling pathway.



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